Isopropyl 4-aminobenzoate
Overview
Description
Isopropyl 4-aminobenzoate, also known as isopropyl p-aminobenzoate, is a chemical compound that is structurally related to benzoic acid with an amino group at the para position and an isopropyl ester group. It is not directly mentioned in the provided papers, but its structural analog, isopropyl p-hydroxybenzoate, has been synthesized and studied for its antibacterial properties . This suggests that isopropyl 4-aminobenzoate may also exhibit similar properties and applications.
Synthesis Analysis
The synthesis of isopropyl p-hydroxybenzoate, a compound related to isopropyl 4-aminobenzoate, was achieved using toluene-p-sulfonic acid as a catalyst . Although the exact synthesis of isopropyl 4-aminobenzoate is not detailed in the provided papers, the method used for its hydroxy analog could potentially be adapted, replacing the hydroxy group with an amino group. The synthesis process described is characterized by a high product yield, good purity, and minimal pollution, which could be advantageous if applied to the synthesis of isopropyl 4-aminobenzoate .
Molecular Structure Analysis
The molecular structure of isopropyl 4-aminobenzoate would consist of a benzene ring with an amino group (NH2) at the para position relative to the ester group. The isopropyl group would be attached to the benzene ring through an ester linkage. The molecular structure analysis of related compounds, such as the pyrrole derivatives synthesized in paper , demonstrates the importance of understanding the reactivity and interactions of functional groups, which would also be relevant for isopropyl 4-aminobenzoate.
Chemical Reactions Analysis
While the specific chemical reactions of isopropyl 4-aminobenzoate are not discussed in the provided papers, the synthesis of related compounds involves complex reactions such as Michael addition, methylation, and reductive transformations . These types of reactions could potentially be applicable to the modification or functionalization of isopropyl 4-aminobenzoate, depending on the desired application.
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropyl 4-aminobenzoate can be inferred from its structure and from the properties of similar compounds. For instance, isopropyl p-hydroxybenzoate exhibits strong antibacterial effects , which suggests that the isopropyl 4-aminobenzoate might also possess antibacterial properties due to the presence of the isopropyl ester group. The amino group could also confer additional reactivity, potentially affecting the solubility, stability, and overall reactivity of the compound.
Scientific Research Applications
Metabolism Studies
Isopropyl 4-aminobenzoate has been studied for its metabolism, particularly in how it interacts with biological systems. For example, in the isolated rabbit ear model, the metabolism of ethyl 4-aminobenzoate, a closely related compound, was investigated to understand how it is processed in the skin, revealing distinct metabolic patterns depending on the route of administration (Henrikus & Kampffmeyer, 1993).
Structural Analysis
Vibrational spectroscopy has been employed to explore the structure of isopropyl 4-aminobenzoate. For instance, a study focused on 4-Aminobenzoic acid, analyzing its structure in different forms, including its O- and N-protomers. This research provides insights into the molecular structure and behavior of isopropyl 4-aminobenzoate's parent compound (Khuu, Yang, & Johnson, 2020).
Nanotechnology Applications
Isopropyl 4-aminobenzoate's derivatives have been utilized in nanotechnology. A novel electrochemical immunosensor was developed using 4-aminobenzoic acid to detect aflatoxin B1, showcasing the compound's potential in nanoscale applications (Shi et al., 2020).
Electrochemistry
In the field of electrochemistry, 4-aminobenzoic acid, a relative of isopropyl 4-aminobenzoate, has been used to modify electrode surfaces. This modification enhances the electrodes' properties for various applications, including hydrazine oxidation, which demonstrates the versatility of this compound in electrochemical contexts (Gao et al., 2007).
Surface Chemistry
4-Aminobenzoic acid has been studied for its potential in modifying surfaces, such as glassy carbon, which is important for fabricating various chemical and electrochemical devices. This modification process provides insights into how isopropyl 4-aminobenzoate could be used in similar applications (Liu et al., 2000).
Safety And Hazards
Isopropyl 4-aminobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
propan-2-yl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCPZKNBPMSYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876034 | |
Record name | Benzoic acid, 4-amino-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-aminobenzoate | |
CAS RN |
18144-43-9 | |
Record name | Benzoic acid, p-amino-, isopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-amino-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl 4-Aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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